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Compound of Interest

Compound Name: Boc-D-his(3-ME)-OH

Cat. No.: B558516

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and key
chemical properties of Na-(tert-Butoxycarbonyl)-3-methyl-D-histidine (Boc-D-His(3-Me)-OH).
This compound is a valuable building block in solid-phase peptide synthesis (SPPS),
particularly for the incorporation of a D-amino acid to enhance peptide stability against
enzymatic degradation. The 3-methyl group on the imidazole ring prevents side reactions and
can modulate the physicochemical properties of the resulting peptide.

Chemical Structure and Properties

Boc-D-His(3-Me)-OH is a derivative of the amino acid D-histidine where the alpha-amino group
is protected by a tert-butoxycarbonyl (Boc) group, and the imidazole ring is methylated at the
N-3 (tele, 1) position.
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Property Value

Molecular Formula C12H19N304

Molecular Weight 269.30 g/mol
Appearance White to off-white powder

Not available for the D-isomer specifically, L-

CAS Number ' _
isomer is 61070-22-2
B Soluble in organic solvents such as DMF,
Solubility
DMSO, and methanol
Storage Store at 2-8°C, desiccated

Synthesis of Boc-D-His(3-Me)-OH

The synthesis of Boc-D-His(3-Me)-OH is a multi-step process that requires careful control of
protecting groups to achieve the desired regioselectivity of the imidazole methylation. Below is
a representative synthetic protocol based on established methods for the synthesis of similar
N-alkylated histidine derivatives.

Synthetic Workflow

Boc-D-His(1-Trt)-OMe iylafion Boc-D-His(3-Me)-OMe

Boc-D-His(1-Trt, 3-Me)-OMe

Click to download full resolution via product page

Caption: General synthetic workflow for Boc-D-His(3-Me)-OH.

Experimental Protocols

Step 1 & 2: Esterification and Na-Boc Protection of D-Histidine

o Esterification: D-Histidine is first converted to its methyl ester hydrochloride by reacting with
thionyl chloride in methanol at 0°C to room temperature. This protects the carboxylic acid
and prevents side reactions.
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» Na-Boc Protection: The resulting D-histidine methyl ester hydrochloride is then reacted with
di-tert-butyl dicarbonate (Bocz20) in the presence of a base like triethylamine (TEA) or
sodium bicarbonate in a suitable solvent such as a mixture of dioxane and water. The
reaction is typically stirred at room temperature until completion. The product, Boc-D-His-
OMe, is then extracted and purified.

Step 3: Nt-Trityl Protection

To ensure regioselective methylation at the N-3 position, the N-1 (pros, 1) position of the
imidazole ring is protected, often with a bulky group like trityl (Trt).

e Boc-D-His-OMe is dissolved in a dry, non-polar solvent like dichloromethane (DCM) or
chloroform.

o Triethylamine is added, followed by the slow addition of trityl chloride (Trt-Cl).

e The reaction is stirred at room temperature until completion, monitored by Thin Layer
Chromatography (TLC).

e The product, Boc-D-His(1-Trt)-OMe, is purified by column chromatography.
Step 4: Ntt-Methylation

e The purified Boc-D-His(1-Trt)-OMe is dissolved in a polar aprotic solvent like
dimethylformamide (DMF).

e A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C to deprotonate
the remaining imidazole nitrogen.

o A methylating agent, such as methyl iodide (Mel), is then added, and the reaction is allowed
to warm to room temperature.

e The reaction is quenched, and the methylated product is extracted and purified.
Step 5: Selective Detritylation

The trityl group is selectively removed under mild acidic conditions that do not cleave the Boc
group.
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e The protected and methylated intermediate is dissolved in a solvent mixture such as DCM
containing a small amount of trifluoroacetic acid (TFA) and triethylsilane (TES) as a
scavenger.

e The reaction is stirred at room temperature and monitored by TLC.

e Upon completion, the solvent is removed, and the product, Boc-D-His(3-Me)-OMe, is
purified.

Step 6: Saponification

The final step is the hydrolysis of the methyl ester to yield the free carboxylic acid.

Boc-D-His(3-Me)-OMe is dissolved in a mixture of methanol and water.

e An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide
(NaOH), is added, and the reaction is stirred at room temperature.

e The reaction is monitored by TLC until the starting material is consumed.

e The reaction mixture is then acidified to a pH of approximately 4-5 with a mild acid like citric
acid or dilute HCI, leading to the precipitation of the final product.

» The solid Boc-D-His(3-Me)-OH is collected by filtration, washed with cold water, and dried
under vacuum.

Characterization Data (Representative)

The following table summarizes typical characterization data that would be expected for Boc-
D-His(3-Me)-OH, based on similar compounds found in the literature. Actual values should be
confirmed by experimental analysis.
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Analysis Expected Results

Characteristic peaks for the Boc group (~1.4
ppm, 9H, singlet), the methyl group on the
imidazole ring (~3.6 ppm, 3H, singlet), the a-
1H NMR proton (~4.3-4.5 ppm, 1H, multiplet), the (-
protons (~3.0-3.2 ppm, 2H, multiplet), and the
imidazole ring protons (~6.8 and ~7.5 ppm, 1H

each, singlets).

Resonances for the Boc carbonyl and

quaternary carbons, the aliphatic carbons of the

13C NMR _ _ o _
amino acid backbone, the imidazole ring
carbons, and the methyl carbon.
Mass Spec (ESI-MS) [M+H]* peak at approximately 270.14 m/z.
) Typically >98% on a reverse-phase C18
HPLC Purity

column.

Applications in Research and Drug Development

Boc-D-His(3-Me)-OH is a specialized amino acid derivative with important applications in
peptide-based drug discovery and development:

Enhanced Peptide Stability: The incorporation of a D-amino acid significantly increases the
resistance of peptides to degradation by proteases and peptidases in vivo, thereby extending
their biological half-life.

Prevention of Racemization: The 3-methyl group on the imidazole ring can help to suppress
racemization of the histidine residue during peptide coupling reactions, a common side
reaction with unprotected or N-1 protected histidine derivatives.

Modulation of Biological Activity: The presence of the methyl group can influence the
conformation and binding properties of the peptide, potentially leading to altered or improved
biological activity.
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e Proton Sponge Effect: While the methylation prevents the imidazole from acting as a proton
donor at physiological pH, it can still act as a proton acceptor. This property can be useful in

applications such as drug delivery, where it may facilitate endosomal escape.

Logical Relationships in Synthesis
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Caption: Logical flow of the synthetic strategy for Boc-D-His(3-Me)-OH.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Boc-D-His(3-Me)-OH].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558516#boc-d-his-3-me-oh-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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